B1577472 Citropin 1.3

Citropin 1.3

Cat. No.: B1577472
Attention: For research use only. Not for human or veterinary use.
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Description

Citropin 1.3 is a minor antimicrobial peptide (AMP) derived from the granular dorsal and submental gland secretions of the Australian Blue Mountains tree frog (Litoria citropa). It belongs to the Citropin/aurein family of AMPs, which are characterized by their α-helical structure, amphipathic design, and broad-spectrum antimicrobial activity . The peptide sequence of this compound (GLFDIIKKVASVIGGL-NH₂) differs from its major analogs, Citropin 1.1 (GLFDVIKKVASVIGGL-NH₂) and Citropin 1.2 (GLFDIIKKVASVVGGL-NH₂), by a single amino acid substitution: Val⁵ → Ile⁵ in this compound and Val¹⁴ → Ile¹⁴ in Citropin 1.2 . This subtle variation influences its biological activity, selectivity, and structural dynamics compared to other family members.

Properties

bioactivity

Antibacterial

sequence

GLFDIIKKVASVIGGL

Origin of Product

United States

Comparison with Similar Compounds

Sequence and Structural Dynamics

  • Citropin 1.1: Forms an amphipathic α-helix in membrane-mimetic environments (e.g., trifluoroethanol/water), stabilized by hydrophobic residues (e.g., Val⁵, Val¹⁴) and positively charged Lys residues. NMR studies confirm helical dimerization upon interaction with lipid bilayers, enhancing membrane disruption .
  • Citropin 1.3: Shares 94% sequence identity with Citropin 1.1 but replaces Val⁵ with Ile⁵. AlphaFold predictions suggest a similar α-helical conformation but with altered hydrophobic packing due to the bulkier Ile side chain.
  • Citropin 1.2 : Contains Val¹⁴ → Ile¹⁴, reducing hydrophobicity at the C-terminus. This modification correlates with reduced antibacterial potency compared to Citropin 1.1 .

Antimicrobial Activity

Peptide MIC (μg/mL) Against Key Pathogens Selectivity Index (SI) Key Features
Citropin 1.1 MRSA: 4; E. coli: 4; A. baumannii: 2 Moderate Broad-spectrum, helical dimerization
Citropin 1.2 Not explicitly reported Lower than 1.1 Reduced hydrophobicity affects activity
This compound Limited direct MIC data Unknown Enhanced endosomal escape in vitro
  • Citropin 1.1 demonstrates potent activity against Gram-positive (e.g., MRSA) and Gram-negative bacteria (E. coli, A. baumannii) via a "carpet mechanism," disrupting membrane integrity . Its selectivity index (HC₁₀/MIC) is moderate, but cytotoxicity remains a concern .
  • This compound: While direct MIC values are scarce, its structural similarity to Citropin 1.1 suggests comparable mechanisms. Notably, this compound enhances endosomal escape in vitro (40% tdTomato-positive cells at 500 nM), outperforming Aurein 1.2 (30%) . However, higher cytotoxicity (60% viability at 1 μM) limits therapeutic utility .

Comparison with Other Aurein Family Peptides

The aurein family includes peptides like Aurein 1.2, Maculatin 1.1, and Citropin 1.1–1.3, all sharing α-helical structures and segregated hydrophobic/hydrophilic faces. Key distinctions include:

Aurein 1.2 vs. This compound

  • Activity : Aurein 1.2 (MIC: ~8 μg/mL for C. albicans) primarily targets fungi and bacteria, while this compound’s role remains less defined .
  • Selectivity : Citropin 1.1 and 1.3 exhibit higher cytotoxicity than Aurein 1.2, which shows lower hemolytic activity (HC₁₀ > 100 μg/mL) .

Maculatin 1.1

  • A 21-residue peptide with extended helical structure and potent activity against S. aureus (MIC: 2 μg/mL). Unlike this compound, Maculatin’s longer sequence allows deeper membrane penetration .

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